6-AMINO-8-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Overview
Description
6-AMINO-8-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Scientific Research Applications
6-AMINO-8-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves a multi-step process. One common method is the three-component one-pot synthesis, which involves the condensation of 3,4-(methylenedioxy)phenol, aromatic aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water . This method is efficient and eco-friendly, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the one-pot synthesis method. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 6-AMINO-8-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6H-[1,3]Dioxolo[4’,5’5,6]benzofuro[3,2-c]benzopyran-3-ol: Another chromene derivative with similar structural features.
Actinodaphnine: An organic heteropentacyclic compound with biological activities.
Uniqueness
6-AMINO-8-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its fluorophenyl and dioxolochromene moieties contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-amino-8-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O5/c1-29-21-8-14(6-7-19(21)30-12-15-4-2-3-5-18(15)26)24-16-9-22-23(32-13-31-22)10-20(16)33-25(28)17(24)11-27/h2-10,24H,12-13,28H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUWXSSOKGPNPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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